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Compound of Interest

Compound Name: (R)-Efavirenz

Cat. No.: B1671122

Audience: Researchers, scientists, and drug development professionals.
Introduction

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the
treatment of HIV-1 infection.[1][2] As with any active pharmaceutical ingredient (API),
confirming the precise chemical structure is critical for ensuring safety and efficacy. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the
unambiguous structural elucidation of organic molecules like (R)-Efavirenz. This document
provides a detailed protocol for acquiring and interpreting one-dimensional (*H, 13C) and two-
dimensional (COSY, HSQC, HMBC) NMR data to verify the molecular structure of (R)-
Efavirenz.

Data Presentation: *H and **C NMR of (R)-Efavirenz

The following tables summarize the expected chemical shifts for (R)-Efavirenz. Data is
compiled from literature values and may vary slightly based on solvent and concentration.[3][4]

Table 1: *H NMR Spectral Data of (R)-Efavirenz (Solvent: DMSO-ds)
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Chemical Shift (6, ppm) Multiplicity Assignment
11.54 S NH

7.67 d H-5

7.12 dd H-7

7.05 d H-8

1.45 m H-14
0.95-0.85 m H-12, H-13

Note: Multiplicity (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet). Assignment is

based on standard numbering for the benzoxazinone core.

Table 2: 3C NMR Spectral Data of (R)-Efavirenz (Solvent: DMSO-de)
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Chemical Shift (6, ppm) Assignment
154.3 C-2 (Carbonyl)
148.0 C-8a

138.0 C-4a

131.0 C-6

126.0 C-5

122.0 C-7

117.0 C-8

124.0 (q) CFs

89.0 C-10 (Alkyne)
79.6 C-4

74.8 C-9 (Alkyne)
65.0 C-11

8.0 C-12, C-13
-0.5 C-14

Note: The trifluoromethyl carbon (CFs) appears as a quartet () due to coupling with fluorine.

Experimental Protocols
Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

e Material Quantity: For *H NMR, weigh 5-25 mg of the (R)-Efavirenz sample.[5][6][7] For
more extensive studies including 13C and 2D NMR, a higher concentration using 50-100 mg
is recommended.[5][7]

o Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-de (DMSO-ds) or
Chloroform-d (CDCIs) are common choices. The required volume is typically 0.5 - 0.6 mL.[8]
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 Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before
transferring it to the NMR tube. Gentle vortexing or warming can aid dissolution.[5]

« Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate
matter. Filter the sample solution through a pipette packed with a small plug of glass wool
directly into a clean, unscratched 5 mm NMR tube.[6]

e |nternal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (& = 0.00 ppm).

o Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following experiments are essential for full structural elucidation. Experiments should be
performed on a spectrometer operating at 400 MHz or higher.

e 'HNMR:
o Purpose: To identify the number and type of protons and their neighboring environments.

o Key Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: ~16 ppm.

Number of Scans: 8-16.

Relaxation Delay (d1): 1-2 seconds.

e 13C NMR:

o Purpose: To identify the number of unique carbon atoms in the molecule.

o Key Parameters:

» Pulse Program: Proton-decoupled with NOE (zgpg30).
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» Spectral Width: ~240 ppm.
» Number of Scans: 1024 or more, depending on concentration.

» Relaxation Delay (d1): 2 seconds.

e 2D COSY (Correlation Spectroscopy):

o Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
[9] This helps establish proton-proton connectivity within spin systems.

o Key Parameters:
» Pulse Program: Gradient-selected COSY (cosygpqf).
» Data points: 2048 (F2) x 256 (F1).
» Number of Scans: 2-4 per increment.
e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To identify direct, one-bond correlations between protons and the carbon atoms
they are attached to.[10][11] This is highly effective for assigning protonated carbons.

o Key Parameters:

» Pulse Program: Gradient-selected, edited HSQC with adiabatic pulses
(hsqcedetgpsisp2.2).

» 1J(C,H) coupling constant: Optimized for ~145 Hz.
» Number of Scans: 2-8 per increment.
e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons.[10][11] This is critical for connecting molecular fragments across quaternary
carbons and heteroatoms.
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o Key Parameters:
» Pulse Program: Gradient-selected HMBC (hmbcgplpndgf).
» Long-range J(C,H) coupling: Optimized for 8-10 Hz.
= Number of Scans: 4-16 per increment.

Visualizations: Workflows and Correlations
Workflow for Structural Elucidation

The logical process for elucidating the structure of (R)-Efavirenz using NMR is depicted below.
The workflow begins with sample preparation and proceeds through a series of 1D and 2D
NMR experiments, culminating in the final structural assignment.
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Caption: NMR workflow for (R)-Efavirenz structural elucidation.

Key HMBC Correlations for (R)-Efavirenz

The HMBC experiment is pivotal for assembling the molecular puzzle. It reveals correlations
across atoms that are not directly bonded, allowing for the unambiguous assignment of the
benzoxazinone core, the cyclopropyl ring, and the trifluoromethyl group.
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Caption: Key HMBC correlations in (R)-Efavirenz.
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Data Interpretation

¢ H NMR Spectrum: The aromatic region confirms the substitution pattern on the benzene
ring. The single NH proton is typically observed far downfield. The complex multiplets in the
aliphatic region correspond to the cyclopropyl ring protons.

e 13C NMR Spectrum: This spectrum shows all 14 carbon signals, including the distinct
carbonyl carbon (C-2), the trifluoromethyl carbon (CF3), and the sp-hybridized alkyne
carbons (C-9, C-10).

e COSY Spectrum: Establishes the connectivity within the aromatic spin system (e.g., H-7 is
coupled to H-8) and within the cyclopropyl ring.

e HSQC Spectrum: Unambiguously assigns the signals for protonated carbons by correlating
the *H and 13C spectra. For example, it will show a cross-peak between the proton signal at &
7.67 and the carbon signal for C-5.

o HMBC Spectrum: This is the most crucial experiment for the final structure proof. Key
correlations include:

o The NH proton shows correlations to the carbonyl carbon (C-2) and the aromatic
guaternary carbons (C-4a, C-8a), confirming the benzoxazinone ring system.

o The aromatic proton H-5 shows a correlation to the key quaternary carbon C-4.

o The cyclopropyl proton H-14 shows correlations to the alkyne carbons (C-9, C-10) and,
importantly, across the alkyne to the quaternary carbon C-4. This correlation definitively
links the cyclopropylethynyl group to the C-4 position.

By systematically analyzing the data from these complementary NMR experiments, the
complete chemical structure of (R)-Efavirenz can be unequivocally confirmed, ensuring the
identity and integrity of the API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1671122?utm_src=pdf-body
https://www.benchchem.com/product/b1671122?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Identification and characterization of efavirenz metabolites by liquid chromatography/mass
spectrometry and high field NMR: species differences in the metabolism of efavirenz -
PubMed [pubmed.ncbi.nim.nih.gov]

2. Efavirenz | C14H9CIF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Inclusion Compound of Efavirenz and y-Cyclodextrin: Solid State Studies and Effect on
Solubility - PMC [pmc.ncbi.nlm.nih.gov]

. static.sites.sbqg.org.br [static.sites.sbq.org.br]

. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
. NMR Sample Preparation [nmr.chem.umn.edu]

. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

© 00 ~N oo o b~

. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility — Department of Chemistry
[nmr.sdsu.edu]

10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
11. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Application Note: Structural Elucidation of (R)-Efavirenz
using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671122#nmr-spectroscopy-for-structural-
elucidation-of-r-efavirenz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

